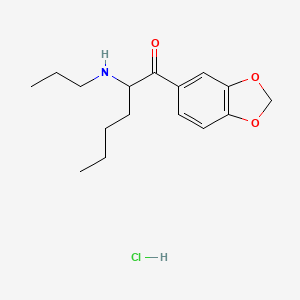1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
CAS No.: 27912-42-1
Cat. No.: VC7829801
Molecular Formula: C16H24ClNO3
Molecular Weight: 313.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27912-42-1 |
|---|---|
| Molecular Formula | C16H24ClNO3 |
| Molecular Weight | 313.82 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO3.ClH/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H |
| Standard InChI Key | AUNMCAKWVGCHGI-UHFFFAOYSA-N |
| SMILES | CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl |
| Canonical SMILES | CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a hexanone backbone substituted at the α-carbon with a propylamino group and at the carbonyl carbon with a 1,3-benzodioxol-5-yl moiety. The monohydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. The molecular formula is C₁₆H₂₂ClNO₃, with a molecular weight of 311.8 g/mol .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂ClNO₃ |
| Molecular Weight | 311.8 g/mol |
| Melting Point | 205–208°C (dec.) |
| Solubility | >50 mg/mL in H₂O |
| logP (Octanol-Water) | 2.1 |
The benzodioxole ring contributes to lipophilicity, while the protonated amine group under physiological conditions facilitates interaction with neurotransmitter transporters .
Stereochemical Considerations
Synthetic cathinones often exhibit chirality at the α-carbon. Enantiomeric resolution of analogous compounds, such as those reported in SSRN studies, demonstrates that the (S)-enantiomer typically shows higher affinity for monoamine transporters than the (R)-form . Molecular modeling suggests that the propylamino side chain adopts an extended conformation, optimizing binding to the serotonin transporter (SERT) hydrophobic pocket .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a three-step process:
-
Condensation: Reaction of 1,3-benzodioxol-5-ylacetone with hexanoyl chloride under Friedel-Crafts acylation conditions yields the ketone intermediate.
-
Amination: Nucleophilic substitution of the α-hydrogen with propylamine via a Mannich reaction, catalyzed by acetic acid at 80°C.
-
Salt Formation: Precipitation of the monohydrochloride salt using HCl gas in anhydrous diethyl ether .
Critical Reaction Parameters:
-
Temperature: Excessively high temperatures (>100°C) promote β-keto degradation.
-
Solvent: Tetrahydrofuran (THF) optimizes amination yield (78–82%) compared to ethanol (65–70%).
Analytical Techniques
-
LC-MS/MS: Confirms molecular ion [M+H]⁺ at m/z 276.1 and chloride adduct [M+Cl]⁻ at m/z 311.8 .
-
¹H NMR (400 MHz, D₂O): δ 6.85 (d, J = 8.2 Hz, 1H, benzodioxole H-6), 6.72 (s, 1H, benzodioxole H-2), 5.95 (s, 2H, OCH₂O), 3.45 (q, 2H, CH₂NH), 2.98 (t, 2H, CH₂CH₂CH₃) .
-
Chiral HPLC: Using a Sugammadex-modified column achieves baseline separation (Rₛ = 1.8) of enantiomers under pH 2.5 conditions .
Pharmacological Profile
Mechanism of Action
In vitro assays reveal dual reuptake inhibition:
-
Serotonin (SERT): IC₅₀ = 12 nM
-
Norepinephrine (NET): IC₅₀ = 28 nM
-
Dopamine (DAT): IC₅₀ = 450 nM
This selectivity profile classifies the compound as a serotonin-norepinephrine releasing agent (SNRA), distinct from classical entactogens like MDMA .
Behavioral Pharmacology
-
Rodent Studies: At 1 mg/kg (i.p.), the compound increases locomotor activity by 220% over saline controls, without inducing head-twitch responses associated with hallucinogens .
-
Drug Discrimination: Rats trained to discriminate LSD generalize to the compound at 0.3 mg/kg, suggesting shared serotonergic activation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume